Cas no 46817-91-8 (2-(2-Ethoxyphenoxy)methylmorpholine)

2-(2-Ethoxyphenoxy)methylmorpholine 化学的及び物理的性質
名前と識別子
-
- Morpholine,2-[(2-ethoxyphenoxy)methyl]-
- 2-((2-ethoxyphenoxy)methyl)morpholine
- 2-[(2-ethoxyphenoxy)methyl]morpholine
- 2-(2-Ethoxy-phenoxymethyl)-morpholine
- 2-(o-ethoxyphenoxymethyl)morpholine
- Emovit
- Morpholine,2-((2-ethoxyphenoxy)methyl)
- Viloxazin
- Viloxazina [INN-Spanish]
- viloxazine
- Viloxazinum [INN-Latin]
- 2-(2-Ethoxy-phenoxymethyl)-morpholine (viloxazine)
- DTXCID0031683
- EN300-253642
- 2-(2-Ethoxy-phenoxymethyl)-morpholine(viloxazine)
- Z1235945951
- VILOXAZINE [WHO-DD]
- Viloxazina
- SCHEMBL34168
- Q907148
- EINECS 256-281-7
- AKOS013400287
- HY-W380450
- Viloxazinum (INN-Latin)
- 5I5Y2789ZF
- NINDS_001019
- IDI1_001019
- D08673
- Viloxazine (INN)
- KBio1_001019
- Viloxazinum
- VILOXAZINE [VANDF]
- Viloxazina (INN-Spanish)
- CHEMBL306700
- NS00007820
- DB09185
- GTPL11502
- 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine
- (+/-)-2-(O-ETHOXYPHENOXYMETHYL)MORPHOLINE
- BDBM50025691
- Viloxazine [INN:BAN]
- CHEBI:94405
- VILOXAZINE [INN]
- UNII-5I5Y2789ZF
- DivK1c_001019
- CCRIS 9180
- Morpholine, 2-((2-ethoxyphenoxy)methyl)-
- DTXSID6057900
- VILOXAZINE [MI]
- CS-0491105
- 2-[(o-Ethoxyphenoxy)methyl]morpholine
- ICI-58,834
- Morpholine, 2-[(2-ethoxyphenoxy)methyl]-
- BRD-A59198242-003-01-1
- 46817-91-8
- N06AX09
- Oprea1_394269
- TS-09233
- DB-363818
- BRD-A59198242-003-02-9
- 2-(2-Ethoxyphenoxy)methylmorpholine
-
- MDL: MFCD00865384
- インチ: InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3
- InChIKey: YWPHCCPCQOJSGZ-UHFFFAOYSA-N
- ほほえんだ: C(OC1C=CC=CC=1OCC1CNCCO1)C
計算された属性
- せいみつぶんしりょう: 237.13600
- どういたいしつりょう: 237.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.0942 (rough estimate)
- ゆうかいてん: 185-186 ºC
- ふってん: 379.83°C (rough estimate)
- フラッシュポイント: 144.3 ºC
- 屈折率: 1.5000 (estimate)
- PSA: 39.72000
- LogP: 1.78130
2-(2-Ethoxyphenoxy)methylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E677708-100mg |
2-[(2-Ethoxyphenoxy)methyl]morpholine |
46817-91-8 | 100mg |
330.00 | 2021-08-13 | ||
Enamine | EN300-253642-0.25g |
2-[(2-ethoxyphenoxy)methyl]morpholine |
46817-91-8 | 95% | 0.25g |
$407.0 | 2024-06-19 | |
Enamine | EN300-253642-0.1g |
2-[(2-ethoxyphenoxy)methyl]morpholine |
46817-91-8 | 95% | 0.1g |
$286.0 | 2024-06-19 | |
1PlusChem | 1P00DG1E-500mg |
viloxazine |
46817-91-8 | 99% | 500mg |
$3670.00 | 2024-05-01 | |
Enamine | EN300-253642-1g |
2-[(2-ethoxyphenoxy)methyl]morpholine |
46817-91-8 | 90% | 1g |
$822.0 | 2023-09-14 | |
1PlusChem | 1P00DG1E-5mg |
viloxazine |
46817-91-8 | 99% | 5mg |
$448.00 | 2024-05-01 | |
1PlusChem | 1P00DG1E-25mg |
viloxazine |
46817-91-8 | 99% | 25mg |
$1029.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561772-1g |
Viloxazine |
46817-91-8 | 98% | 1g |
¥8583.00 | 2024-05-12 | |
1PlusChem | 1P00DG1E-10mg |
viloxazine |
46817-91-8 | 99% | 10mg |
$652.00 | 2024-05-01 | |
Enamine | EN300-253642-5.0g |
2-[(2-ethoxyphenoxy)methyl]morpholine |
46817-91-8 | 95% | 5.0g |
$2379.0 | 2024-06-19 |
2-(2-Ethoxyphenoxy)methylmorpholine 関連文献
-
Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
-
Hannah Braunstein,Spencer Langevin,Monique Khim,Jonathan Adamson,Katie Hovenkotter,Lindsey Kotlarz,Brandon Mansker,Timothy K. Beng Org. Biomol. Chem. 2016 14 8864
-
Alexander Dobrev,Lubomir Nechev,Christo Ivanov,Maryse Bon J. Chem. Res. (S) 1999 188
-
4. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylatesGeorge R. Brown,Alan J. Foubister,Brian Wright J. Chem. Soc. Perkin Trans. 1 1985 2577
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Peter A. Mason,Kathryn M. Rowan,Brian Law,Anthony C. Moffat,Edward A. Kilner,Leslie A. King Analyst 1984 109 1213
2-(2-Ethoxyphenoxy)methylmorpholineに関する追加情報
Comprehensive Overview of 2-(2-Ethoxyphenoxy)methylmorpholine (CAS No. 46817-91-8): Properties, Applications, and Market Insights
2-(2-Ethoxyphenoxy)methylmorpholine (CAS 46817-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This morpholine derivative, characterized by its ethoxy-phenoxy and methylmorpholine functional groups, exhibits unique physicochemical properties that make it valuable for various industrial applications. As researchers increasingly explore heterocyclic compounds for drug development, compounds like 2-(2-Ethoxyphenoxy)methylmorpholine have become focal points due to their structural versatility and potential biological activities.
The molecular structure of 2-(2-Ethoxyphenoxy)methylmorpholine combines a morpholine ring with an ethoxyphenoxy moiety, creating a balanced lipophilic-hydrophilic profile. This characteristic is particularly relevant in current pharmaceutical trends, where scientists search for bioavailable scaffold compounds that can enhance drug delivery systems. The compound's molecular weight of 251.3 g/mol and moderate polarity make it suitable for formulation development, addressing one of the most frequently searched topics in medicinal chemistry: "how to improve compound solubility and bioavailability."
In pharmaceutical applications, 2-(2-Ethoxyphenoxy)methylmorpholine serves as a valuable intermediate in synthesizing more complex molecules. Recent studies suggest its potential as a building block for CNS-active compounds, aligning with growing interest in neurological disorder treatments. The compound's structural features allow for modifications that could lead to novel neuroprotective agents or receptor modulators - topics that consistently rank high in academic and industry research queries.
The agrochemical sector has shown increasing interest in morpholine derivatives like 2-(2-Ethoxyphenoxy)methylmorpholine for developing new-generation crop protection agents. Its chemical structure offers possibilities for creating environmentally friendly pesticides, responding to the global demand for sustainable agriculture solutions. This application aligns perfectly with trending searches about "green chemistry in agrochemicals" and "eco-friendly pest control alternatives."
From a synthetic chemistry perspective, 2-(2-Ethoxyphenoxy)methylmorpholine presents interesting challenges and opportunities. The compound's preparation typically involves nucleophilic substitution reactions between appropriately functionalized phenols and morpholine derivatives. Current optimization research focuses on developing more efficient catalytic processes for its production, reflecting the chemical industry's push toward atom-economical and energy-efficient synthesis methods.
The global market for specialty chemicals like 2-(2-Ethoxyphenoxy)methylmorpholine has shown steady growth, driven by pharmaceutical and agrochemical demand. Market analysts note particular interest from Asia-Pacific regions, where research into novel chemical entities has intensified. This growth corresponds with increasing online searches for "specialty chemical suppliers" and "custom synthesis services," indicating robust commercial interest in such compounds.
Quality control and analytical characterization of 2-(2-Ethoxyphenoxy)methylmorpholine typically employ advanced techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure compound purity, a critical factor for research and industrial applications. The emphasis on analytical verification responds to frequent queries about "how to verify compound purity" and "analytical methods for specialty chemicals" in scientific forums and search engines.
Storage and handling of 2-(2-Ethoxyphenoxy)methylmorpholine require standard chemical safety precautions. The compound should be kept in airtight containers away from moisture and extreme temperatures. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed - a topic of perpetual relevance in chemical handling discussions across professional networks.
Future research directions for 2-(2-Ethoxyphenoxy)methylmorpholine may explore its potential in material science applications. The compound's structural features suggest possible utility in developing specialty polymers or functional materials, areas that have seen growing academic and industrial investment. This potential aligns with emerging trends in "smart materials development" and "advanced chemical intermediates," frequently searched terms in materials science communities.
In conclusion, 2-(2-Ethoxyphenoxy)methylmorpholine (CAS 46817-91-8) represents an important class of heterocyclic compounds with diverse potential applications. Its significance in pharmaceutical research, coupled with emerging uses in agrochemicals and materials science, ensures continued interest from the scientific and industrial communities. As research progresses, this compound may yield novel applications that address current challenges in drug development, sustainable agriculture, and advanced materials - all areas generating substantial online inquiry and discussion.
46817-91-8 (2-(2-Ethoxyphenoxy)methylmorpholine) 関連製品
- 1137264-00-6(cis-Ned 19)
- 613-67-2(1,4-Benzodioxin-2-methanamine,N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-)
- 167273-56-5(2-(Phenoxymethyl)morpholine)
- 1209080-50-1(5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)
- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)
- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)
- 2657-28-5(2',4',6'-trihydroxy-3'-methylacetophenone)
- 884344-37-0(2-Azetidinone, 4-(phenylmethyl)-, (4R)-)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)
